3-[6'-Methyl-4'-(4-trifluoromethyl-phenyl)-[2,2']bipyridinyl-6-yl]-benzenesulfonamide
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Overview
Description
PMID25435285-Compound-46 is a synthetic organic compound known for its role as a non-peptidic antagonist of the neuropeptide FF1 receptor . This compound has been studied for its potential therapeutic applications, particularly in the field of neuroscience.
Preparation Methods
The preparation of PMID25435285-Compound-46 involves several synthetic routes. One common method includes the reaction of 4-anilino-1-benzylpiperidine-4-carboxamide with 2-(diaminomethylideneamino)ethylamine under specific reaction conditions . Industrial production methods often involve optimizing these reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
PMID25435285-Compound-46 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
PMID25435285-Compound-46 has several scientific research applications:
Chemistry: It is used as a reference compound in the study of neuropeptide FF1 receptor antagonists.
Biology: Researchers use this compound to investigate the role of neuropeptide FF1 receptors in various biological processes.
Mechanism of Action
The mechanism of action of PMID25435285-Compound-46 involves its binding to the neuropeptide FF1 receptor, which leads to the inhibition of receptor activity. This inhibition modulates downstream signaling pathways, ultimately affecting various physiological processes . The molecular targets and pathways involved include the modulation of adenylate cyclase activity and the suppression of neurotransmission .
Properties
Molecular Formula |
C24H18F3N3O2S |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
3-[6-[6-methyl-4-[4-(trifluoromethyl)phenyl]pyridin-2-yl]pyridin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C24H18F3N3O2S/c1-15-12-18(16-8-10-19(11-9-16)24(25,26)27)14-23(29-15)22-7-3-6-21(30-22)17-4-2-5-20(13-17)33(28,31)32/h2-14H,1H3,(H2,28,31,32) |
InChI Key |
DQITWECLUPKXEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C2=CC=CC(=N2)C3=CC(=CC=C3)S(=O)(=O)N)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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